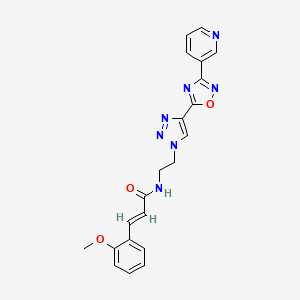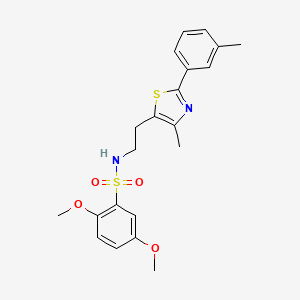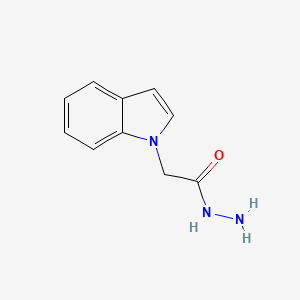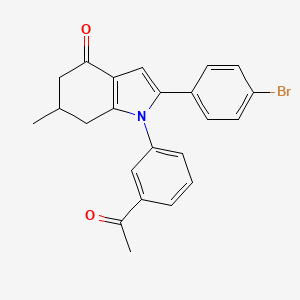
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-MeO-PTAC, and it has been found to have a wide range of applications in the fields of medicine, agriculture, and materials science.
Scientific Research Applications
1. Antimicrobial Properties
Research has demonstrated that certain 1,2,4-triazole derivatives exhibit antimicrobial activities. For instance, compounds like 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have shown potential in this area (Bayrak et al., 2009).
2. Synthesis and Structure Analysis
The synthesis and structural analysis of 1,2,4-triazole-containing compounds are of significant interest in scientific research. Studies like the one by Modzelewska-Banachiewicz et al. (2012) provide insights into the synthesis processes and molecular structure analysis of such compounds, contributing to the understanding of their properties and potential applications (Modzelewska-Banachiewicz et al., 2012).
3. Antitubercular Activity
Some derivatives of 1,2,3-triazoles have been studied for their antitubercular properties. A study by Amaroju et al. (2017) focused on synthesizing compounds using click chemistry to assess their efficacy against Mycobacterium tuberculosis, highlighting the potential of these compounds in combating tuberculosis (Amaroju et al., 2017).
4. Anticancer Activity
The synthesis of 1,2,4-triazole derivatives for anticancer applications is another area of interest. Studies such as the one by Rahmouni et al. (2016), which explored the synthesis of pyrazolopyrimidines derivatives with potential anticancer properties, are examples of ongoing research in this field (Rahmouni et al., 2016).
5. Chemical Reaction and Synthesis Studies
Investigations into the chemical reactions and synthesis of 1,2,4-triazole compounds, like the research conducted by Almazroa et al. (2004), contribute significantly to the understanding of these compounds. Such studies are crucial for developing novel compounds with potential therapeutic applications (Almazroa et al., 2004).
properties
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-2-4-14(5-3-12)21-11-15(19-20-21)16(22)18-10-13-6-8-17-9-7-13/h2-9,11H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJFLJXPJZIZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)

![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)






![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)